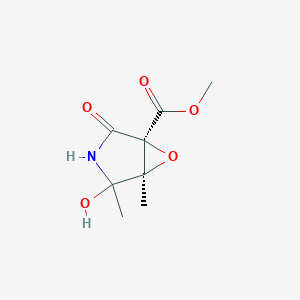
4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam, also known as DMEMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMEMB is a cyclic lactam that contains a unique chemical structure that makes it an interesting compound for researchers.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam is not fully understood. However, it is believed that 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cell proliferation. In agriculture, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam is believed to act by disrupting the nervous system of insects, leading to paralysis and death.
Effets Biochimiques Et Physiologiques
4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has been shown to have a range of biochemical and physiological effects. In vitro studies have found that 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of certain inflammatory cytokines. In vivo studies have found that 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam can reduce tumor growth and improve survival rates in animal models. In agriculture, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has been found to have low toxicity to mammals and birds, making it a potentially safer alternative to traditional insecticides.
Avantages Et Limitations Des Expériences En Laboratoire
4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. It also has a wide range of potential applications, making it a versatile compound for researchers. However, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has some limitations for lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam is a highly reactive compound that requires careful handling to ensure safety.
Orientations Futures
There are several future directions for research on 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam. One potential area of research is the development of new anti-cancer drugs based on the structure of 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam. Another area of research is the development of new insecticides based on the insecticidal properties of 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam. Additionally, further research is needed to fully understand the mechanism of action of 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam and its potential side effects. Finally, research is needed to explore the potential uses of 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam in material science, such as the synthesis of new materials with unique properties.
Conclusion:
In conclusion, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam is a unique and versatile compound that has potential applications in various fields. Its anti-cancer and anti-inflammatory properties, insecticidal properties, and potential use in material science make it an interesting compound for researchers. While there is still much to be learned about 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam, its potential for future research is promising.
Méthodes De Synthèse
4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4,5-dimethyl-3-hydroxy-2-methyl-2H-pyran-6-one with methyl isocyanate in the presence of a catalyst. The reaction yields 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam as a white crystalline solid with a high purity level.
Applications De Recherche Scientifique
4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has also been studied for its potential use as an anti-inflammatory agent. In agriculture, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has been shown to have insecticidal properties. It has been found to be effective against a wide range of insect pests, including aphids, whiteflies, and spider mites. In material science, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Propriétés
Numéro CAS |
142438-62-8 |
|---|---|
Nom du produit |
4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam |
Formule moléculaire |
C8H11NO5 |
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
methyl (1S,5R)-4-hydroxy-4,5-dimethyl-2-oxo-6-oxa-3-azabicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C8H11NO5/c1-6-7(2,12)9-4(10)8(6,14-6)5(11)13-3/h12H,1-3H3,(H,9,10)/t6-,7?,8-/m0/s1 |
Clé InChI |
CVBAQIXFRBFEAQ-PPSBICQBSA-N |
SMILES isomérique |
C[C@]12[C@](O1)(C(=O)NC2(C)O)C(=O)OC |
SMILES |
CC12C(NC(=O)C1(O2)C(=O)OC)(C)O |
SMILES canonique |
CC12C(NC(=O)C1(O2)C(=O)OC)(C)O |
Synonymes |
4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methoxycarbonyl)-gamma-butyrolacta m |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



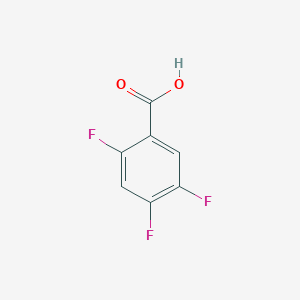
![(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B125230.png)
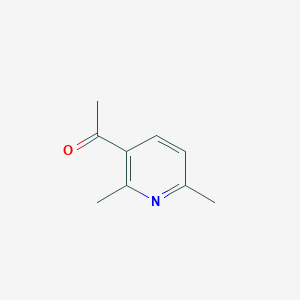
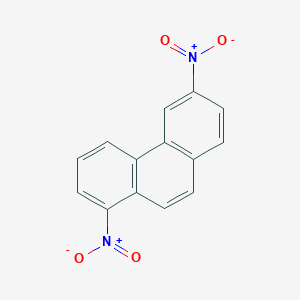
![(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B125241.png)
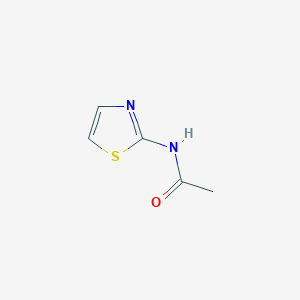
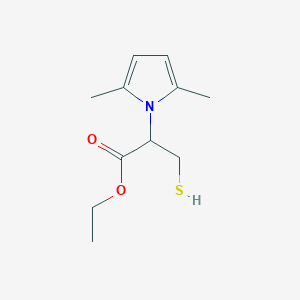
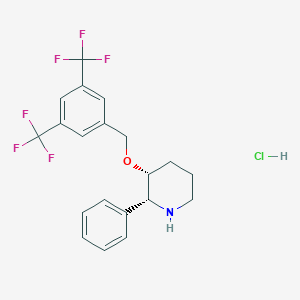
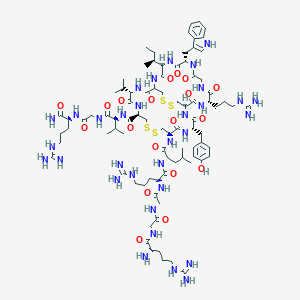
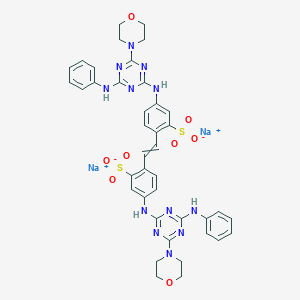
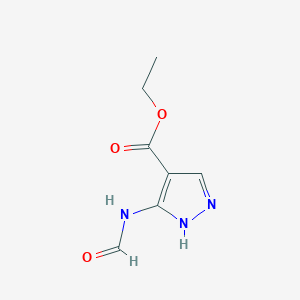

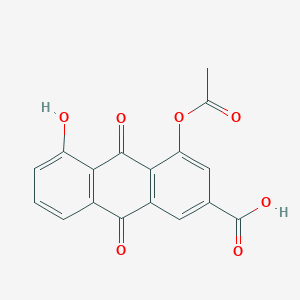
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)